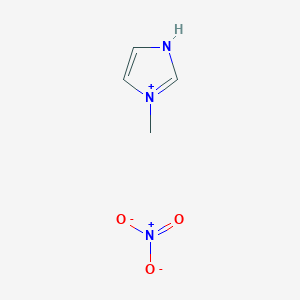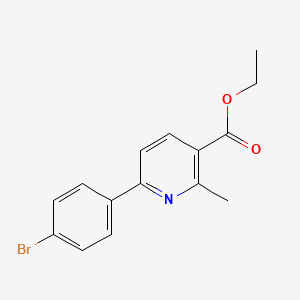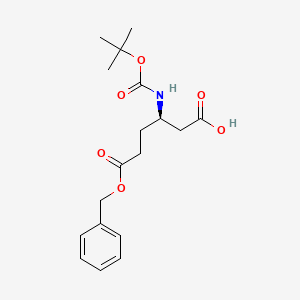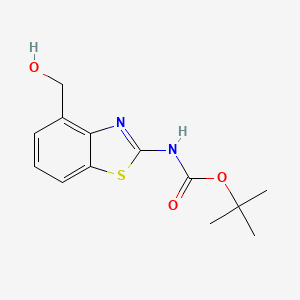
(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, abbreviated as DCFPF, is a synthetic furan-based compound that has been studied for its potential applications in scientific research. DCFPF is a colorless, odorless, and relatively stable compound, making it an attractive candidate for use in laboratory experiments.
Scientific Research Applications
DCFPF has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. For example, it has been used to study the effects of oxidative stress on cell death and the role of oxidative stress in aging. It has also been used to study the effects of reactive oxygen species (ROS) on cell signaling pathways and the role of ROS in the regulation of gene expression. Additionally, DCFPF has been used to study the effects of inflammation on cell death and the role of inflammation in the development of diseases such as cancer.
Mechanism of Action
The mechanism of action of DCFPF is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage to cells. Additionally, it is believed to interact with redox-sensitive transcription factors, which may help to regulate gene expression and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCFPF are not yet fully understood. However, it has been shown to reduce oxidative stress and inflammation in cells. Additionally, it has been shown to modulate gene expression and cell signaling pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using DCFPF in laboratory experiments is its stability and low toxicity. Additionally, it is relatively easy to synthesize and purify, making it a convenient choice for laboratory experiments. However, it is important to note that the effects of DCFPF on biochemical and physiological processes are not yet fully understood, so caution should be taken when using it in experiments.
Future Directions
There are a number of potential future directions for the use of DCFPF in scientific research. These include further studies into its mechanism of action, its effects on gene expression and cell signaling pathways, and its potential therapeutic applications. Additionally, further studies into its effects on oxidative stress and inflammation could provide insight into the development of diseases such as cancer. Finally, further research into its potential uses as an antioxidant could lead to the development of novel therapies for the treatment of oxidative stress-related diseases.
Synthesis Methods
DCFPF can be synthesized using a two-step process. First, 2,5-dichlorophenol is reacted with furan in a solvent such as ethanol or methanol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, DCFPF, as well as a byproduct, 2,5-dichlorophenyl furan. The second step of the synthesis involves purifying the DCFPF from the byproduct. This can be done by distillation or recrystallization.
properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBOIGYCGBMJHR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


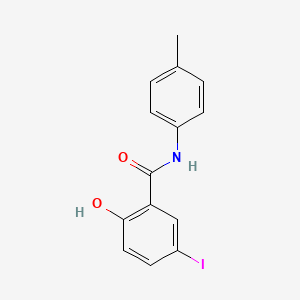
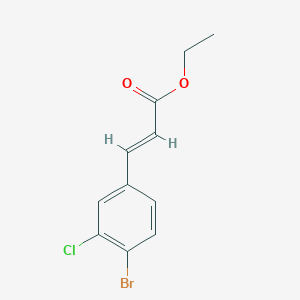
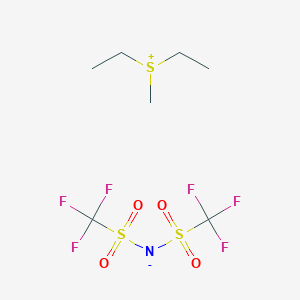
![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)
![2-(4-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416202.png)
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)
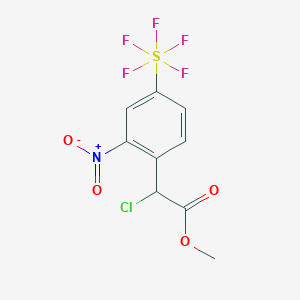

![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
